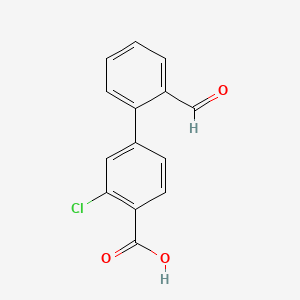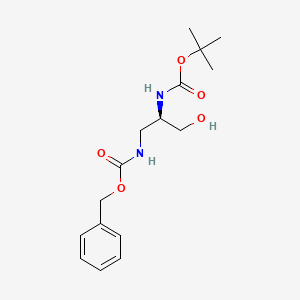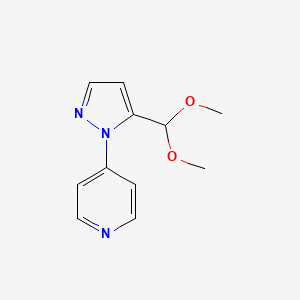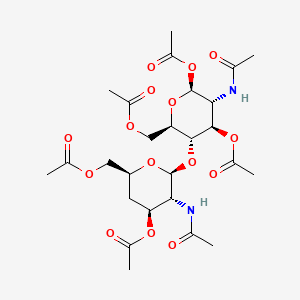
4-Deoxy-|A-D-chitobiose Peracetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxy-|A-D-chitobiose Peracetate is a bioactive compound . It has a molecular weight of 618.58 and a molecular formula of C26H38N2O15 .
Molecular Structure Analysis
The molecular structure of this compound contains 82 bonds in total, including 44 non-H bonds, 7 multiple bonds, 16 rotatable bonds, 7 double bonds, 2 six-membered rings, 5 aliphatic esters, 2 aliphatic secondary amides, and 3 aliphatic ethers .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in chloroform and methanol . It should be stored at -20° C .Applications De Recherche Scientifique
Chemical Modifications and Derivatives
4-Deoxy-α-D-chitobiose peracetate, a derivative of chitobiose, has been explored in various chemical modifications. For instance, large-scale preparation of peracetylated chitobiose, which is convertible into N, N'-diacetylchitobiose, demonstrates its potential as an intermediate for synthesizing enzyme inhibitors (Terayama, Takahashi, & Kuzuhara, 1993). Another study detailed the synthesis of a di-N-acetylchitobiose asparagine derivative, a process involving the peracetylated form of chitobiose (Spinola & Jeanloz, 1970).
Biopolymer Research and Applications
Chitosan derivatives, closely related to chitobiose, have found applications in heavy metal retention, highlighting their potential in environmental applications. Studies have explored the synthesis and applications of chitosan mercaptanes as heavy metal retention agents, emphasizing the utility of chitosan and its derivatives in environmental remediation (Cardenas, Orlando, & Edelio, 2001).
Medical and Biomedical Research
In medical research, derivatives of chitobiose have been used in monitoring diseases. For example, a study on Gaucher patients utilized a novel substrate, 4MU-deoxychitobiose, to improve the chitotriosidase activity assay, which is crucial for laboratory monitoring of Gaucher patients (Schoonhoven et al., 2007). Chitosan, derived from chitin like chitobiose, has been extensively studied for its biomedical applications, including as an adhesive, due to its biocompatibility and non-toxicity (Mati-Baouche et al., 2014).
Bioconversion and Industrial Uses
Chitinase, an enzyme that can act on chitin derivatives like chitobiose, has been researched for its potential in bioconversion of chitin waste. A study on Bacillus licheniformis chitinase highlighted its suitability for converting chitin waste into value-added products (Songsiriritthigul et al., 2010). Additionally, the potential of chitosan-based hydrogels, derived from chitin, in various applications has been reported, focusing on their improved swelling and mechanical properties (Borzacchiello et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPIQIXAEQMDPR-ZKCIHQBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747484 |
Source


|
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228931-51-8 |
Source


|
| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


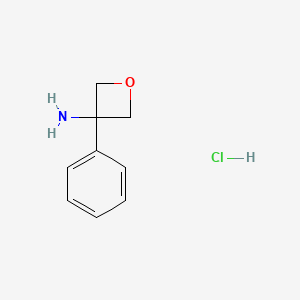
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)
![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)




